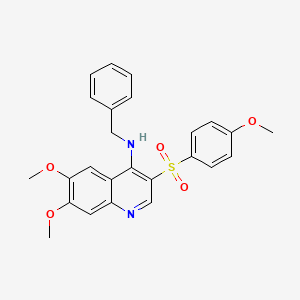![molecular formula C20H23N3O3S B2602996 1-(1-((4-ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole CAS No. 2097912-02-0](/img/structure/B2602996.png)
1-(1-((4-ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(1-((4-ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole” is a complex organic compound that contains several functional groups and rings, including a pyrrolidine ring, a benzimidazole ring, and a sulfonyl group attached to a phenyl ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . The benzimidazole ring is a fused aromatic ring that is also frequently found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and benzimidazole rings, as well as the sulfonyl group. The ethoxy and methyl groups on the phenyl ring would also contribute to the overall structure . The exact three-dimensional structure would depend on the specific stereochemistry at the chiral centers in the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom, while the benzimidazole ring could participate in electrophilic aromatic substitution reactions. The sulfonyl group could also be involved in various reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the aromatic rings could affect its solubility, while the nitrogen atoms in the pyrrolidine and benzimidazole rings could participate in hydrogen bonding .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- New imidazo[1,2-a]pyridines were synthesized as potential antisecretory and cytoprotective antiulcer agents. Although they did not display significant antisecretory activity, several demonstrated good cytoprotective properties in ethanol and HCl models, highlighting their potential for further development in medicinal chemistry (Starrett et al., 1989).
Structural and Coordination Chemistry
- The interaction and coordination of certain benzodiazole derivatives with a nickel center were studied, providing insights into the structural behavior of such compounds in metal complexes, which could be relevant for developing new materials or catalytic systems (Bermejo et al., 2000).
Novel Synthesis Approaches
- An efficient method for the synthesis of sulfonylated furans or imidazo[1,2-a]pyridines via a metal-free three-component, domino reaction was developed. This strategy showcases a new route for preparing these derivatives, highlighting the versatility of such compounds in synthetic chemistry (Cui et al., 2018).
Biological Applications
- A novel series of selenylated imidazo[1,2-a]pyridines showed promising activity against breast cancer cells, with mechanisms involving inhibition of cell proliferation, DNA cleavage, and induction of apoptosis. Such findings indicate the therapeutic potential of structurally related compounds in oncology (Almeida et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
1-[1-(4-ethoxy-3-methylphenyl)sulfonylpyrrolidin-3-yl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-3-26-20-9-8-17(12-15(20)2)27(24,25)22-11-10-16(13-22)23-14-21-18-6-4-5-7-19(18)23/h4-9,12,14,16H,3,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJXOEVSCSBZHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=NC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((4-ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)azepane](/img/structure/B2602913.png)

![4,7-Dimethyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2602917.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2602920.png)



![6-bromo-N-({3-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2602928.png)



![N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2602933.png)
![3-cyclopentyl-7-[4-(2-furoyl)piperazin-1-yl]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2602936.png)